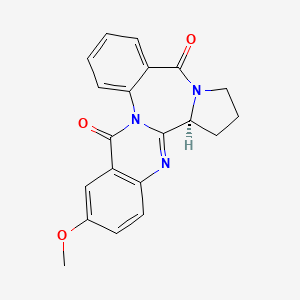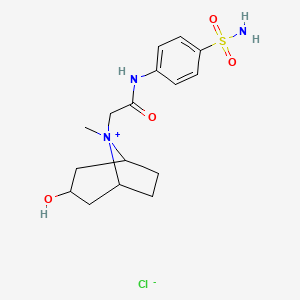
8-Azoniabicyclo(3.2.1)octane, 8-(2-((4-(aminosulfonyl)phenyl)amino)-2-oxoethyl)-3-hydroxy-8-methyl-, chloride, endo-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4’-Sulfamoylphenylamine-N’-acetyl)tropinium chloride is a synthetic organic compound that belongs to the class of sulfonamides Sulfonamides are known for their wide range of biological activities, including antibacterial, antifungal, and anticancer properties
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(4’-Sulfamoylphenylamine-N’-acetyl)tropinium chloride typically involves multiple steps. One common method starts with the reaction of 4-aminobenzenesulfonamide with acetic anhydride to form N-acetyl-4-aminobenzenesulfonamide. This intermediate is then reacted with tropinium chloride under specific conditions to yield the final product. The reaction conditions often include the use of solvents like acetonitrile and catalysts such as triethylamine to facilitate the reaction .
Industrial Production Methods
In industrial settings, the production of N-(4’-Sulfamoylphenylamine-N’-acetyl)tropinium chloride may involve large-scale batch reactors where the reactants are mixed and heated under controlled conditions. The use of microwave irradiation has also been explored to enhance the reaction efficiency and yield .
Analyse Chemischer Reaktionen
Types of Reactions
N-(4’-Sulfamoylphenylamine-N’-acetyl)tropinium chloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonamide group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of a catalyst like manganese dioxide.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Sulfonic acid derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted sulfonamides depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its antimicrobial properties against various bacterial and fungal strains.
Medicine: Explored for its potential as an anticancer agent due to its ability to inhibit specific enzymes involved in cancer cell proliferation.
Industry: Utilized in the development of new materials with unique properties, such as enhanced thermal stability and conductivity .
Wirkmechanismus
The mechanism of action of N-(4’-Sulfamoylphenylamine-N’-acetyl)tropinium chloride involves its interaction with specific molecular targets. One of the primary targets is carbonic anhydrase, an enzyme involved in various physiological processes. The compound inhibits the activity of carbonic anhydrase, leading to a disruption in the regulation of pH and ion balance within cells. This inhibition can result in the suppression of cancer cell growth and the reduction of microbial activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-(4-(4-Bromophenyl)thiazol-2-yl)-2-chloroacetamide: Known for its antimicrobial and anticancer properties.
N-(4-(N′-Substituted sulfamoyl)phenyl)myrtenamides: Exhibits antifungal and herbicidal activities.
(4-Nitrophenyl)sulfonyltryptophan: Used in the synthesis of novel sulfonamide compounds with potential biological activities.
Uniqueness
N-(4’-Sulfamoylphenylamine-N’-acetyl)tropinium chloride stands out due to its unique combination of a sulfonamide group and a tropinium moiety. This structural feature imparts distinct chemical and biological properties, making it a versatile compound for various applications. Its ability to inhibit carbonic anhydrase and its potential use in cancer therapy further highlight its uniqueness compared to other similar compounds .
Eigenschaften
CAS-Nummer |
93614-59-6 |
|---|---|
Molekularformel |
C16H24ClN3O4S |
Molekulargewicht |
389.9 g/mol |
IUPAC-Name |
2-(3-hydroxy-8-methyl-8-azoniabicyclo[3.2.1]octan-8-yl)-N-(4-sulfamoylphenyl)acetamide;chloride |
InChI |
InChI=1S/C16H23N3O4S.ClH/c1-19(12-4-5-13(19)9-14(20)8-12)10-16(21)18-11-2-6-15(7-3-11)24(17,22)23;/h2-3,6-7,12-14,20H,4-5,8-10H2,1H3,(H2-,17,18,21,22,23);1H |
InChI-Schlüssel |
NZFDMQZIPIPYCT-UHFFFAOYSA-N |
Kanonische SMILES |
C[N+]1(C2CCC1CC(C2)O)CC(=O)NC3=CC=C(C=C3)S(=O)(=O)N.[Cl-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1,3-Benzenedisulfonic acid, 4-[(2,7-dihydro-3-methyl-2,7-dioxo-3H-naphtho[1,2,3-de]quinolin-6-yl)amino]-, disodium salt](/img/structure/B12785006.png)
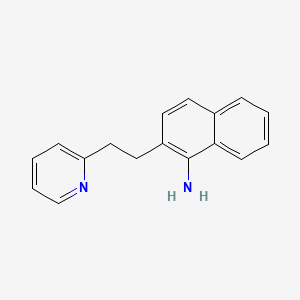





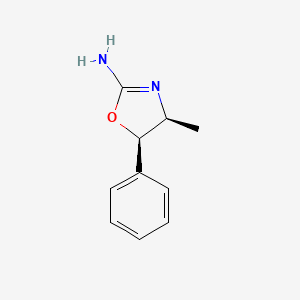
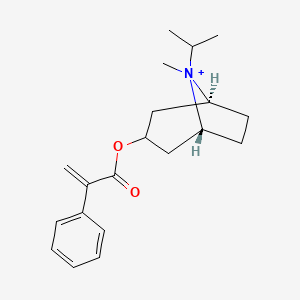
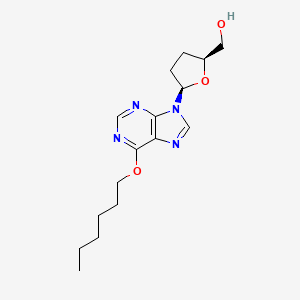
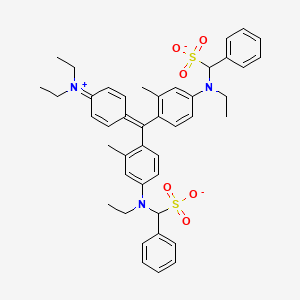
![[5-(3,5-Dichlorophenyl)sulfonyl-4-isopropyl-1-(4-pyridylmethyl)imidazol-2-yl]methyl carbamate](/img/structure/B12785091.png)

